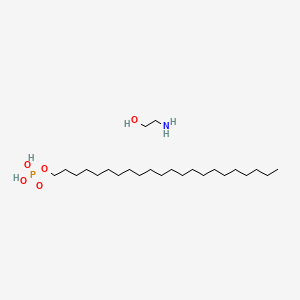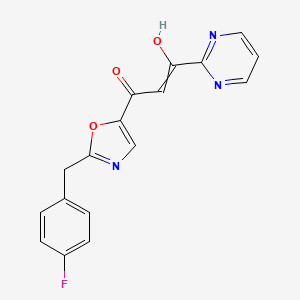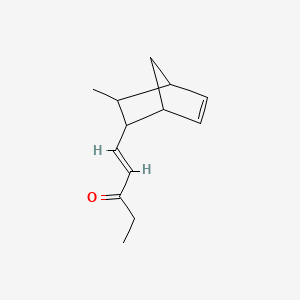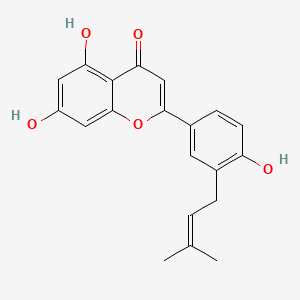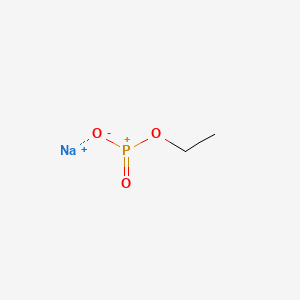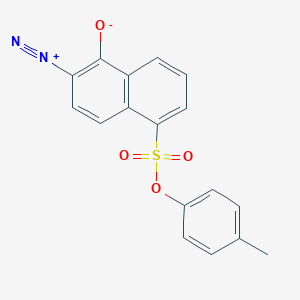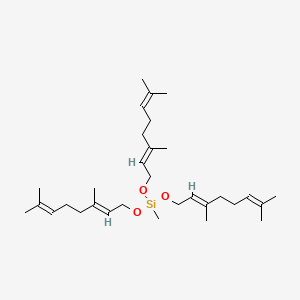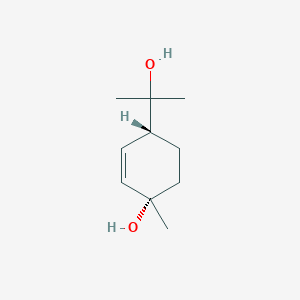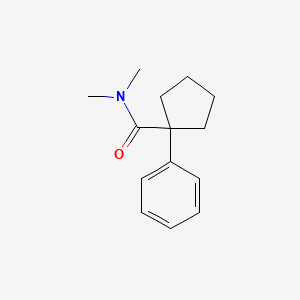
Cyclopentanecarboxamide, N,N-dimethyl-1-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentanecarboxamide, N,N-dimethyl-1-phenyl- is an organic compound with the molecular formula C14H19NO It is a derivative of cyclopentanecarboxamide, where the amide nitrogen is substituted with two methyl groups and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanecarboxamide, N,N-dimethyl-1-phenyl- typically involves the reaction of cyclopentanecarboxylic acid with N,N-dimethylamine and phenylmagnesium bromide (Grignard reagent). The reaction proceeds through the formation of an intermediate, which is then converted to the desired product under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of Cyclopentanecarboxamide, N,N-dimethyl-1-phenyl- may involve the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH. The process ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Cyclopentanecarboxamide, N,N-dimethyl-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
The major products formed from these reactions include various substituted cyclopentanecarboxamides, phenyl derivatives, and amine or alcohol derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
Cyclopentanecarboxamide, N,N-dimethyl-1-phenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Cyclopentanecarboxamide, N,N-dimethyl-1-phenyl- exerts its effects involves interactions with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanecarboxamide, N,N-dimethyl-: A similar compound without the phenyl group.
Cyclopentanecarboxamide, N,N-diethyl-1-phenyl-: A derivative with ethyl groups instead of methyl groups.
Cyclopentanecarboxamide, N,N-dimethyl-2-phenyl-: A positional isomer with the phenyl group at a different position.
Uniqueness
Cyclopentanecarboxamide, N,N-dimethyl-1-phenyl- is unique due to the presence of both the cyclopentane ring and the phenyl group, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications and applications, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
101932-00-7 |
|---|---|
Molecular Formula |
C14H19NO |
Molecular Weight |
217.31 g/mol |
IUPAC Name |
N,N-dimethyl-1-phenylcyclopentane-1-carboxamide |
InChI |
InChI=1S/C14H19NO/c1-15(2)13(16)14(10-6-7-11-14)12-8-4-3-5-9-12/h3-5,8-9H,6-7,10-11H2,1-2H3 |
InChI Key |
PUAPQMGDNJNOLF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1(CCCC1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


